molecular formula C32H32ClNO4S2 B11666035 (5Z)-3-benzyl-5-{3-chloro-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-benzyl-5-{3-chloro-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11666035
M. Wt: 594.2 g/mol
InChI Key: BNWWVCFXPBNSGB-BRPDVVIDSA-N
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Description

The compound (5Z)-3-benzyl-5-{3-chloro-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the thiazolidinone class Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-benzyl-5-{3-chloro-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps:

    Formation of the Thiazolidinone Core: The thiazolidinone core can be synthesized by the reaction of a suitable aldehyde with thiourea in the presence of a base, such as sodium hydroxide, under reflux conditions.

    Introduction of the Benzylidene Group: The benzylidene group is introduced via a condensation reaction between the thiazolidinone core and a benzaldehyde derivative in the presence of an acid catalyst, such as p-toluenesulfonic acid.

    Etherification: The phenoxyethoxy group is introduced through an etherification reaction using a suitable phenol and an alkylating agent, such as ethylene oxide, in the presence of a base like potassium carbonate.

    Chlorination and Methoxylation: The chloro and methoxy substituents are introduced via electrophilic aromatic substitution reactions using reagents like thionyl chloride and dimethyl sulfate, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the benzylidene group, converting it to a benzyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new thiazolidinone derivatives with potential biological activities.

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as an antimicrobial, anti-inflammatory, and anticancer agent. Its ability to interact with various biological targets makes it a candidate for drug development.

Industry

In the pharmaceutical industry, this compound can be used as an intermediate in the synthesis of more complex molecules with therapeutic potential.

Mechanism of Action

The mechanism of action of (5Z)-3-benzyl-5-{3-chloro-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidinone core can inhibit enzyme activity by binding to the active site, while the benzylidene group can interact with receptor sites, modulating their activity. These interactions can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, (5Z)-3-benzyl-5-{3-chloro-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-methoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of functional groups, which confer specific biological activities and synthetic versatility. The presence of the cyclohexylphenoxyethoxy group, in particular, enhances its lipophilicity and potential for membrane permeability, making it a valuable compound in drug development.

Properties

Molecular Formula

C32H32ClNO4S2

Molecular Weight

594.2 g/mol

IUPAC Name

(5Z)-3-benzyl-5-[[3-chloro-4-[2-(4-cyclohexylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C32H32ClNO4S2/c1-36-28-19-23(20-29-31(35)34(32(39)40-29)21-22-8-4-2-5-9-22)18-27(33)30(28)38-17-16-37-26-14-12-25(13-15-26)24-10-6-3-7-11-24/h2,4-5,8-9,12-15,18-20,24H,3,6-7,10-11,16-17,21H2,1H3/b29-20-

InChI Key

BNWWVCFXPBNSGB-BRPDVVIDSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CC3=CC=CC=C3)Cl)OCCOC4=CC=C(C=C4)C5CCCCC5

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3)Cl)OCCOC4=CC=C(C=C4)C5CCCCC5

Origin of Product

United States

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